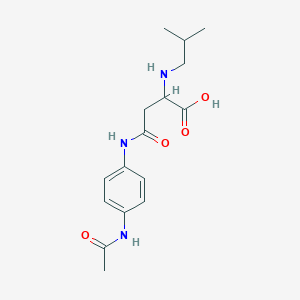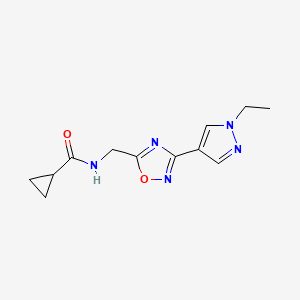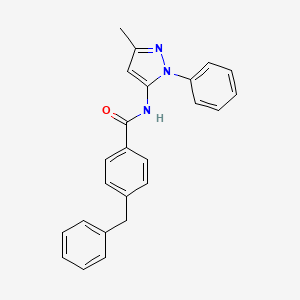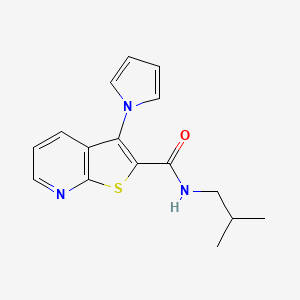
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide, also known as EIPIS, is a chemical compound that has shown promising results in scientific research. EIPIS belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities. EIPIS has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide is not fully understood. However, studies suggest that this compound exerts its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. This compound also inhibits the activation of pro-inflammatory transcription factors, leading to reduced inflammation. In the brain, this compound has been shown to modulate the activity of neurotransmitters and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes involved in cancer cell growth and proliferation. This compound also reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In the brain, this compound reduces oxidative stress and inflammation, leading to neuroprotection.
実験室実験の利点と制限
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, making it a safe compound to use in experiments. However, this compound has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects fully. Additionally, this compound has limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
Several future directions can be explored in the study of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide. Further studies are needed to understand the exact mechanism of action of this compound and its biological effects fully. Additionally, the potential therapeutic applications of this compound in various diseases need to be explored further. This compound can also be modified to improve its bioavailability and efficacy. Finally, the safety and toxicity of this compound need to be studied further to ensure its safe use in humans.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its biological effects, mechanism of action, and safety need to be studied further to fully understand its potential.
合成法
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-acetyl-1-ethylindole with 2-methylpropane-1-sulfonyl chloride in the presence of a base. The resulting intermediate is further treated with a reducing agent to yield the final product, this compound.
科学的研究の応用
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-16-13-6-5-12(7-11(13)8-14(16)17)15-20(18,19)9-10(2)3/h5-7,10,15H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKYRVWSBUJGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)
![Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2883195.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)


![2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2883202.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2883203.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)

![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)
![Ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2883213.png)